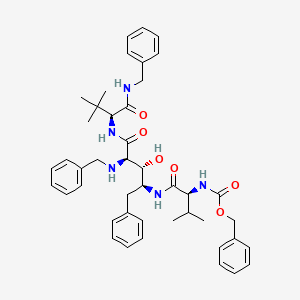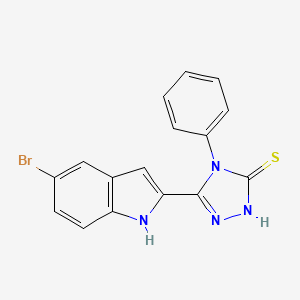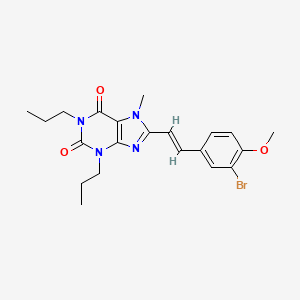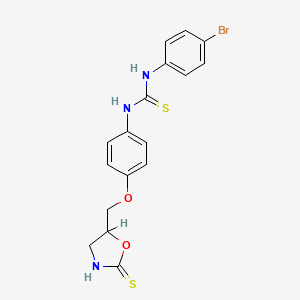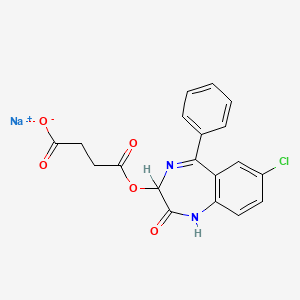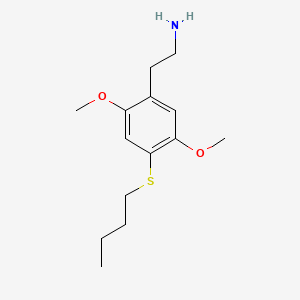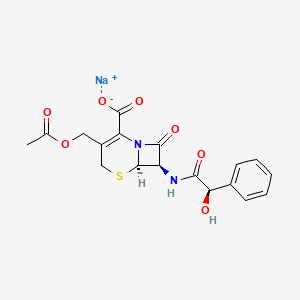![molecular formula C14H12ClN5O3S B12727595 [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea CAS No. 195370-47-9](/img/structure/B12727595.png)
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a thiourea group, a nitrobenzoyl group, and a chloroanilino group
Méthodes De Préparation
The synthesis of [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea typically involves multiple steps. One common method includes the condensation of 4-chloroaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require a controlled temperature and the presence of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts
Applications De Recherche Scientifique
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes, such as mitogen-activated protein kinase (MK-2), by binding to their active sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, leading to the death of cancer cells .
Comparaison Avec Des Composés Similaires
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea can be compared with other thiourea derivatives, such as:
[2-(2-chloroanilino)-4-nitrobenzoyl]amino]thiourea: Similar in structure but with a different position of the chlorine atom, which can affect its reactivity and biological activity.
[2-(4-fluoroanilino)-4-nitrobenzoyl]amino]thiourea: The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
[2-(4-methoxyanilino)-4-nitrobenzoyl]amino]thiourea: The methoxy group can increase the compound’s solubility and modify its pharmacokinetic properties .
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Propriétés
Numéro CAS |
195370-47-9 |
|---|---|
Formule moléculaire |
C14H12ClN5O3S |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C14H12ClN5O3S/c15-8-1-3-9(4-2-8)17-12-7-10(20(22)23)5-6-11(12)13(21)18-19-14(16)24/h1-7,17H,(H,18,21)(H3,16,19,24) |
Clé InChI |
UMBMOBMUZACHEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




